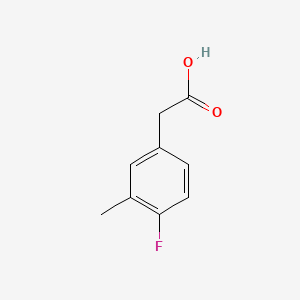

4-Fluoro-3-methylphenylacetic acid

描述

Significance of Arylacetic Acids in Organic and Medicinal Chemistry Research

Arylacetic acids, a class of organic compounds characterized by a carboxylic acid group attached to a methyl group which is, in turn, bonded to an aryl group, are of significant interest in the fields of organic and medicinal chemistry. Their versatile structure makes them valuable starting materials and intermediates in a wide array of chemical transformations.

Role as Synthetic Building Blocks in Complex Molecule Synthesis

The utility of arylacetic acids as foundational components in the synthesis of more complex molecules is well-documented. researchgate.net They serve as versatile building blocks in various organic reactions. researchgate.net Their carboxylic acid functional group can be readily converted into other functionalities, and the adjacent methylene (B1212753) group can be involved in a range of chemical transformations. researchgate.netmdpi.com This adaptability allows for their incorporation into a diverse array of molecular architectures, including those found in natural products and pharmaceutically active compounds. mdpi.comacs.org For instance, they are employed in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. researchgate.net Furthermore, recent advancements have highlighted their use in sophisticated chemical reactions such as C-H activation and decarboxylative coupling, further expanding their synthetic utility. researchgate.net

Importance in Pharmaceutical and Agrochemical Research

The arylacetic acid motif is a prominent feature in numerous compounds developed for pharmaceutical and agrochemical applications. researchgate.netresearchgate.net In the pharmaceutical industry, this structural unit is found in a variety of therapeutic agents, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802). mdpi.com The biological activity of these compounds is often attributed to their ability to mimic or interact with biological targets. nih.gov The development of prodrugs, which are metabolized in the body to release the active arylacetic acid derivative, is a strategy employed to enhance the delivery and efficacy of these drugs. mdpi.comnih.gov In agrochemical research, derivatives of arylacetic acids have been investigated for their potential as herbicides and plant growth regulators. researchgate.net

Contextualization of 4-Fluoro-3-methylphenylacetic Acid within the Phenylacetic Acid Family

This compound belongs to the larger family of phenylacetic acids, distinguished by specific substitutions on the phenyl ring. These substitutions significantly influence the molecule's chemical and physical properties.

Structural Distinctions and Isomeric Considerations

The structure of this compound is defined by the presence of a fluorine atom at the fourth position and a methyl group at the third position of the phenyl ring, relative to the acetic acid side chain. This specific arrangement of substituents distinguishes it from other isomers such as 3-Fluoro-4-methylphenylacetic acid or 2-Fluoro-5-methylphenylacetic acid. The relative positions of the fluorine and methyl groups create a unique electronic and steric environment on the aromatic ring, which can impact its reactivity and interactions with other molecules. Isomers of a compound, while having the same molecular formula, can exhibit different physical properties and biological activities. For example, 3-Methylphenylacetic acid, also known as m-tolylacetic acid, is a related compound found in certain foods and is considered a secondary metabolite.

Interactive Table: Isomers of Fluoromethylphenylacetic Acid

| Isomer Name | CAS Number | Molecular Formula | Key Structural Difference |

| This compound | 1000520-92-2 | C₉H₉FO₂ | Fluorine at position 4, methyl at position 3. chemicalbook.com |

| 4-Fluoro-3-nitrophenylacetic acid | 192508-36-4 | C₈H₆FNO₄ | Nitro group instead of a methyl group at position 3. nih.gov |

Fluorine Substitution as a Research Strategy in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used and powerful strategy in medicinal chemistry. researchgate.nettandfonline.com The unique properties of the fluorine atom, such as its small size (with a van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity, can profoundly alter a molecule's pharmacological profile. tandfonline.com

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making the molecule more resistant to metabolic breakdown by enzymes. This can lead to a longer duration of action in the body. tandfonline.comnih.gov

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes and enhance absorption. tandfonline.comnih.gov

Altered Physicochemical Properties: Fluorine's strong electron-withdrawing nature can influence the acidity (pKa) of nearby functional groups, which can affect the molecule's solubility and binding interactions. nih.govnih.gov

Improved Binding Affinity: The substitution of hydrogen with fluorine can lead to enhanced binding of a ligand to its protein target without significantly increasing the molecule's size. tandfonline.com

This strategic use of fluorine has led to the development of numerous successful drugs across various therapeutic areas. nih.gov The 18F isotope is also utilized as a tracer in Positron Emission Tomography (PET) imaging, a non-invasive diagnostic tool. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-(4-fluoro-3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDGZGNZGMJNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653458 | |

| Record name | (4-Fluoro-3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000520-92-2 | |

| Record name | (4-Fluoro-3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms for 4 Fluoro 3 Methylphenylacetic Acid and Its Analogs

Established Synthetic Pathways for 4-Fluoro-3-methylphenylacetic Acid

Established methods for synthesizing this compound often involve multi-step sequences starting from readily available precursors. These routes typically focus on the construction of the substituted phenylacetic acid core.

Fluorination Techniques

The introduction of a fluorine atom onto an aromatic ring is a key step in the synthesis of this compound. Fluorination can dramatically alter the biological and chemical properties of a molecule. durham.ac.uk

One common strategy involves the fluorination of corresponding precursor molecules. While direct fluorination of phenylacetic acid derivatives can be challenging, the use of activated precursors like acyl chlorides or nitriles is a more common approach. For instance, the hydrolysis of a corresponding methylphenylacetonitrile can yield the desired phenylacetic acid. A general method involves the hydrolysis of methylphenylacetonitrile in a sulfuric acid solution. google.com

The development of new fluorination reagents and methods is an active area of research. umich.edu For example, flow chemistry techniques are being employed for safer and more efficient fluorination reactions. durham.ac.uk

Alternative Synthetic Routes and Precursor Chemistry

Alternative synthetic strategies often focus on building the molecule from key precursors that already contain the desired substitution pattern.

An alternative approach begins with a phenol (B47542) derivative. For instance, 4-fluoro-3-methylphenol (B1301873) can serve as a starting material. sigmaaldrich.com The synthesis would then involve the introduction of the acetic acid moiety. This can be achieved through various methods, such as the Williamson ether synthesis followed by a Claisen rearrangement and subsequent oxidation, or through direct C-acylation strategies.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds and has been widely applied in the preparation of analogs of various biologically active molecules, including those with a phenylacetic acid scaffold. mdpi.commdpi.comsemanticscholar.orguwindsor.ca This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. mdpi.com

For the synthesis of this compound analogs, a suitable aryl halide or triflate bearing the fluoro and methyl substituents can be coupled with a boronic acid derivative containing the acetic acid moiety or a precursor to it. mdpi.com The versatility of the Suzuki coupling allows for the introduction of a wide range of substituents on the second aromatic ring, facilitating the creation of diverse compound libraries for structure-activity relationship studies. mdpi.comresearchgate.net

Advanced Synthetic Strategies and Catalytic Approaches

Recent advances in synthetic organic chemistry have provided new tools for the synthesis of arylacetic acids, including the use of photoredox catalysis.

Photoredox Catalysis in Arylacetic Acid Synthesis

Visible-light photoredox catalysis has emerged as a powerful and mild method for various organic transformations, including the synthesis and modification of carboxylic acids. nih.govbeilstein-journals.org This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates under mild conditions. nih.govyoutube.com

In the context of arylacetic acid synthesis, photoredox catalysis can be employed for the decarboxylative functionalization of arylacetic acids or for the synthesis of the arylacetic acid core itself. nih.govmdpi.com For example, a photoredox-catalyzed decarboxylative oxidation of arylacetic acids can provide access to dehomologated products. nih.gov This approach offers a distinct advantage over traditional methods that may require harsh reagents or high temperatures.

N-Heterocyclic Carbene (NHC)-Catalyzed Reactions Involving Acylazoliums

N-Heterocyclic carbene (NHC) organocatalysis has emerged as a formidable tool in contemporary synthetic chemistry. nih.gov A key aspect of NHC catalysis is its ability to generate highly reactive intermediates from simple precursors. Among these, the acylazolium ion is a versatile species generated from the reaction of an NHC with various acylating agents. rsc.org

The generation of an acylazolium intermediate typically begins with the nucleophilic attack of the NHC on a carbonyl compound, such as a carboxylic acid derivative (e.g., an acid fluoride (B91410) or anhydride) or an aldehyde. nih.govyoutube.com In the case of aldehydes, this initially forms a Breslow intermediate, which can then be oxidized to the acylazolium ion. youtube.com These acylazolium intermediates are potent acylating agents, capable of reacting with a range of nucleophiles. rsc.org

DFT calculations have shown that NHCs can activate alcohols by forming a strong hydrogen bond, which enhances the alcohol's nucleophilicity and facilitates its reaction with the acylazolium ion for efficient esterification. rsc.org The NHC thus plays a dual role, both generating the reactive acylating species and activating the nucleophile. rsc.org This catalytic cycle allows for the chemoselective acylation of alcohols even in the presence of more traditionally reactive nucleophiles like amines. rsc.org The versatility of this method allows for the synthesis of complex molecules through various transformations, including conjugate additions and annulations, providing access to unique molecular skeletons. nih.govnih.gov

Green Chemistry Approaches in Phenylacetic Acid Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phenylacetic acids and their derivatives, aiming for more sustainable and environmentally benign processes. nih.gov A prominent green approach is the use of biocatalysis. Enzymatic cascades have been developed to convert renewable feedstocks like L-phenylalanine into phenylacetic acid (PAA) with high efficiency. nih.gov

One such system employs recombinant Escherichia coli to facilitate a one-pot biotransformation. This process can achieve near-quantitative conversion of the amino acid substrate into the corresponding phenylacetic acid. For instance, the biotransformation of m-fluoro-phenylalanine has been shown to yield m-fluoro-phenylacetic acid with over 96% conversion. nih.gov These biocatalytic methods operate under mild conditions in aqueous media, avoiding the use of harsh reagents and organic solvents. nih.gov

Other green methodologies focus on minimizing waste and energy consumption. Solvent-free and catalyst-free conditions have been developed for the esterification of phenols using acetic anhydride (B1165640), relying on thermal optimization to drive the reaction. jetir.org Another approach involves the Willgerodt-Kindler reaction under phase transfer catalysis (PTC) conditions, which dramatically reduces reaction times for the synthesis of phenylacetic acids from acetophenones. researchgate.net Furthermore, the use of metal catalysts supported on recyclable materials like montmorillonite (B579905) clay for the deprotection of phenolic esters represents another advancement in green catalytic processes. jetir.org

Reaction Mechanism Elucidation for Derivatization and Transformation

Understanding the reaction mechanisms involved in the derivatization and transformation of arylacetic acids is crucial for controlling reaction outcomes and developing new synthetic methods.

Decarboxylation Reactions in Arylacetic Acid Systems

Decarboxylation is a fundamental reaction of carboxylic acids that involves the removal of a carboxyl group and the release of carbon dioxide (CO2). wikipedia.org For arylacetic acids, this process can be induced under various conditions, including thermal, oxidative, or photoredox catalysis. chemrevlett.comchemrevlett.com The reaction generally proceeds via the formation of a carbanion or radical intermediate at the benzylic position. wikipedia.orgchemrevlett.com

The stability of this intermediate is key to the facility of the decarboxylation. Arylacetic acids decarboxylate more readily than their aliphatic counterparts because the resulting benzylic intermediate is stabilized by resonance with the aromatic ring. The presence of electron-withdrawing groups on the aryl ring can further facilitate this process. wikipedia.org Oxidative decarboxylation, often mediated by metal catalysts (e.g., Cu, Mn, Fe) or hypervalent iodine reagents, transforms arylacetic acids into the corresponding aryl aldehydes and ketones. chemrevlett.com In these reactions, the carboxylic acid is oxidized, leading to the loss of CO2 and the formation of a new carbonyl group. chemrevlett.comchemrevlett.com

Intramolecular Electron Transfer Processes

Intramolecular electron transfer (ET) is a key mechanistic step in certain decarboxylation reactions, particularly those initiated by light (photodecarboxylation). In these processes, a molecule absorbs a photon, promoting an electron to a higher energy state. This can lead to an intramolecular electron transfer from one part of the molecule (the electron donor) to another (the electron acceptor). capes.gov.br

For certain arylacetic acid derivatives, such as ω-phthalimido carboxylates, UV irradiation can induce an intramolecular electron transfer from the carboxylate group to the phthalimide (B116566) moiety. capes.gov.br This ET event generates a carboxyl radical, which readily undergoes decarboxylation to form a carbon-centered radical. This radical can then participate in subsequent reactions. This photoinduced decarboxylation pathway provides a mild and efficient method for generating radicals from carboxylic acids under neutral conditions. capes.gov.br

Formation of Key Intermediates (e.g., carbon-centered radicals, acylazoliums)

The derivatization and transformation of this compound involve several key reactive intermediates, with carbon-centered radicals and acylazoliums being particularly significant.

Carbon-centered radicals are readily formed from arylacetic acids via oxidative or photoredox-catalyzed decarboxylation. chemrevlett.comnih.gov For example, in electrochemical oxidative decarboxylation, the carboxylate, formed by deprotonation of the acid, is oxidized at the anode to generate a carboxyl radical. This species rapidly loses CO2 to yield a primary carbon radical. nih.gov This radical can then undergo further reactions, such as oxidation to a carbocation or participation in radical coupling processes. nih.gov

Acylazoliums are cationic intermediates pivotal to NHC catalysis. As previously discussed (Section 2.2.2), they are formed when an N-heterocyclic carbene attacks a carboxylic acid derivative or an aldehyde. nih.govnih.gov The resulting acylazolium ion is a highly electrophilic acylating agent. Its formation essentially reverses the normal polarity of the carbonyl carbon, a concept known as umpolung, which is fundamental to the reactivity modes of NHCs. youtube.com The generation of these intermediates from readily available starting materials opens up a wide range of synthetic possibilities. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound, where the stereochemistry at the α-carbon is controlled, is of significant interest for pharmaceutical and materials science applications. Achieving high stereoselectivity often requires the use of chiral catalysts or auxiliaries.

One powerful strategy involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, chiral enamines can be formed from a β-keto ester and a readily available chiral diamine, such as trans-1,2-diaminocyclohexane. The subsequent reaction of this chiral enamine with an electrophile proceeds with high diastereoselectivity. Removal of the auxiliary then yields the enantioenriched product. This approach has been successfully used to synthesize chiral α-substituted-α-trifluoromethylthio-β-ketoesters with high enantiomeric excess (up to 91% ee). mdpi.com

Another advanced method is iridium-catalyzed asymmetric deoxygenative cycloaddition. In this approach, a carboxylic acid, such as phenylacetic acid, reacts with a vinylcyclopropane (B126155) in the presence of a chiral iridium catalyst. acs.org A key feature is the in situ formation of a mixed anhydride from the carboxylic acid, which modulates its reactivity and prevents undesired side reactions. This transformation proceeds under mild conditions and exhibits broad substrate scope and excellent stereoselectivity, enabling the synthesis of complex, enantioenriched molecules. acs.org Such a strategy could be adapted for the stereoselective functionalization of this compound.

Advanced Spectroscopic and Computational Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. A full NMR analysis of 4-Fluoro-3-methylphenylacetic acid would involve ¹H NMR, ¹³C NMR, and potentially 2D-NMR experiments.

¹H NMR: Would be used to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). The spectrum would be expected to show signals for the methyl protons, the methylene (B1212753) protons of the acetic acid group, and the aromatic protons on the phenyl ring. The coupling between the fluorine atom and adjacent protons (H-F coupling) would provide key information about the substitution pattern.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms, with the carboxyl carbon appearing significantly downfield. Carbon-fluorine coupling (C-F coupling) is a powerful tool for confirming the position of the fluorine atom on the benzene (B151609) ring.

Currently, no published ¹H or ¹³C NMR spectral data with detailed assignments for this compound is available.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Molecular Ion Peak: In an MS experiment, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its exact mass.

Fragmentation Pattern: The molecule would likely fragment in predictable ways. A common fragmentation would be the loss of the carboxyl group (-COOH) or the entire acetic acid side chain (-CH₂COOH), leading to characteristic fragment ions that would be observed in the spectrum.

A search of scientific databases did not yield any published mass spectra or fragmentation analyses specifically for this compound.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectrum: The FT-IR spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O (carbonyl) stretch, C-F stretching vibrations, and various C-H and C-C stretching and bending vibrations characteristic of the substituted benzene ring.

FT-Raman Spectrum: FT-Raman spectroscopy would complement the FT-IR data, often providing stronger signals for non-polar bonds and symmetric vibrations.

Detailed experimental FT-IR and FT-Raman spectra with specific vibrational mode assignments for this compound have not been found in the literature.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, typically using Density Functional Theory (DFT), are employed to predict molecular properties and complement experimental findings. Such studies would provide insights into the electronic structure and reactivity of this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group would influence the electron density distribution and the energies of these orbitals.

No computational studies detailing the HOMO-LUMO energies or the frontier orbital distributions for this compound have been published.

Fukui functions are used within DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. This analysis would identify which atoms in this compound are most likely to participate in different types of reactions.

A search of the academic literature revealed no studies that have calculated or discussed the Fukui functions for this specific compound.

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the nature of the bonds. For this compound, NBO analysis could quantify the interactions between the lone pairs of the oxygen and fluorine atoms with the aromatic ring and the carboxylic acid group, providing a deeper understanding of its electronic stability.

There are no available NBO analysis reports for this compound in the scientific literature.

Electrostatic Potential (ESP) Surfaces

The electrostatic potential (ESP) surface of a molecule is a valuable computational tool for understanding its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution. Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas of positive potential, shown in blue, are electron-poor and prone to nucleophilic attack.

For this compound, the ESP surface would be expected to show a significant region of negative potential around the carboxylic acid group, particularly the oxygen atoms. The fluorine atom, being highly electronegative, would also contribute to a localized region of negative potential. The aromatic ring would exhibit a more complex potential distribution, influenced by the interplay of the electron-withdrawing fluorine atom and the electron-donating methyl group. Computational studies on similar aromatic carboxylic acids have been effectively used to predict sites of intermolecular interactions and reactivity. nih.gov

Conformational Stability Studies

The conformational landscape of this compound is primarily determined by the rotational freedom around the single bonds of the acetic acid side chain. Computational methods, such as density functional theory (DFT), are employed to calculate the potential energy surface of the molecule as a function of its dihedral angles. These calculations can identify the most stable conformers and the energy barriers between them.

In the case of this compound, the orientation of the carboxylic acid group relative to the phenyl ring would be a key determinant of conformational stability. The presence of the methyl group ortho to the acetic acid substituent could introduce steric hindrance, influencing the preferred conformation. Studies on other substituted phenylacetic acids have shown that the planar conformation, where the carboxylic acid group is coplanar with the phenyl ring, is often a low-energy state, stabilized by conjugation. However, non-planar, or gauche, conformations are also frequently observed. The fluorine atom's electronic effects could also subtly influence the conformational preferences.

Topological Analysis (BCP) and Hirshfeld Surface Analysis

Topological Analysis (BCP): The Quantum Theory of Atoms in Molecules (QTAIM) allows for a detailed analysis of the electron density to characterize chemical bonding. A key aspect of this is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these points provide quantitative information about the nature of the chemical bond, including its strength and polarity. For this compound, BCP analysis would be used to characterize the covalent bonds within the molecule and any potential intramolecular hydrogen bonds.

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govresearchgate.netmdpi.comnih.gov The Hirshfeld surface is generated by partitioning the crystal's electron density into regions associated with each molecule. By mapping properties such as the normalized contact distance (dnorm) onto this surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions.

Below is an illustrative data table showing the typical contributions of different intermolecular contacts to the Hirshfeld surface for a related substituted phenylacetic acid. nih.gov

| Intermolecular Contact | Contribution (%) |

| H···H | 48.0 |

| O···H/H···O | 41.1 |

| C···H/H···C | 7.2 |

| C···C | 2.7 |

This table is representative of a substituted phenylacetic acid and illustrates the types of data obtained from Hirshfeld surface analysis. Specific values for this compound would require experimental crystallographic data.

Fluorescence Spectroscopy and Quantum Yield Studies of Related Structures

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure and dynamics of fluorescent molecules (fluorophores). The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.

While there is no specific fluorescence data available for this compound, studies on related aromatic carboxylic acids and fluorinated compounds provide insights into its potential fluorescent properties. nih.govnih.gov The presence of the aromatic ring suggests that the molecule could exhibit fluorescence upon excitation at an appropriate wavelength. The substitution pattern on the phenyl ring, including the fluorine and methyl groups, would influence the photophysical properties such as the excitation and emission maxima, and the quantum yield.

The table below presents hypothetical fluorescence data for a related fluorinated aromatic compound to illustrate the type of information obtained from such studies.

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) |

| Fluorinated Aromatic Acid Analog | 310 | 380 | 0.15 |

This data is hypothetical and serves to illustrate the parameters measured in fluorescence spectroscopy.

Biological Activity and Mechanistic Investigations of 4 Fluoro 3 Methylphenylacetic Acid and Its Analogs

Structure-Activity Relationship (SAR) Studies

The biological efficacy of phenylacetic acid derivatives is intricately linked to the nature and position of substituents on the phenyl ring. These modifications can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Fluorine substitution is a common strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. In the context of phenylacetic acid analogs, the introduction of a fluorine atom can have a profound impact on their biological activity. Studies on related aryl acetamide (B32628) compounds have demonstrated that fluorine substitution can dramatically increase potency. For instance, the position of the fluorine atom is critical, with substitution at the 4-position of the phenyl ring leading to a greater than 10-fold increase in potency compared to the non-fluorinated counterparts in some series of compounds. This enhancement is attributed to fluorine's ability to alter the electronic environment of the molecule and potentially engage in favorable interactions within the target's binding site.

The interplay between different substituents is also critical. For example, the potency of compounds with EWGs at the 3-position can be dramatically increased by the addition of a fluorine atom at the 4-position. chemicalbook.com This synergistic effect highlights the complexity of SAR, where the combined electronic and steric effects of multiple substituents determine the ultimate biological potency.

The specific placement of substituents on the phenyl ring, known as regioselectivity, has a significant impact on the biological activity of phenylacetic acid derivatives. As noted with fluorine substitution, the position of a substituent can lead to vast differences in potency. For some aryl acetamide series, a 4-fluoro substituent significantly enhances activity, while a 2-fluoro substituent can lead to a decrease in potency. chemicalbook.com This underscores the importance of the three-dimensional arrangement of the molecule and how it complements the topography of the enzyme's active site.

Isomeric effects are also prominent. For instance, in the case of some chiral nonsteroidal anti-inflammatory drugs (NSAIDs) with a phenylacetic acid core, the S-enantiomer is often significantly more potent in inhibiting cyclooxygenase (COX) enzymes than the R-enantiomer. This stereoselectivity indicates a specific and defined binding orientation within the enzyme's active site.

The following table summarizes the general structure-activity relationships for phenylacetic acid derivatives based on findings from related compound series.

| Substitution | Position | General Effect on Activity |

| Fluorine | 4-position | Generally increases potency |

| 2-position | May decrease potency | |

| Electron-Withdrawing Groups (e.g., -CN, -NO2) | 3-position | Often enhances potency, especially with a 4-fluoro substituent |

| Electron-Donating Groups (e.g., -CH3, -OCH3) | 3-position | Generally less potent than EWGs, but can be enhanced by halogen substitution |

Enzyme Inhibition and Modulation Studies

The therapeutic potential of many phenylacetic acid derivatives stems from their ability to inhibit specific enzymes involved in disease pathways. The following subsections explore the known and investigated enzyme inhibitory activities of 4-fluoro-3-methylphenylacetic acid and its analogs.

Cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Phenylacetic acid is a core scaffold of several NSAIDs, including the widely used drug diclofenac (B195802).

Studies on analogs of diclofenac have provided insights into the SAR for COX inhibition. Incorporation of a methyl group at the meta-position of the phenylacetic acid ring, similar to the structure of this compound, has been shown to favor selectivity for COX-2 inhibition. acs.org Furthermore, halogen substitutions on the phenylacetic acid ring can enhance the potency of COX inhibition. acs.org Specifically, the presence of a fluorine atom at the para-position is often associated with improved COX-2 selectivity in various inhibitor series. nih.gov

The table below presents IC50 values for some related phenylacetic acid derivatives, illustrating the range of potencies observed in this class of compounds.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| 4-[4-(4-chlorophenyl)-5-methylthiazol-2-yl]phenylacetic acid | 19.10 | 16.16 dergipark.org.tr |

| (S)-Flurbiprofen | 0.48 | 0.47 chemicalbook.com |

| Mefenamic Acid | 29.9 | 1.98 mdpi.com |

| Celecoxib | 14.93 | 0.05 mdpi.com |

This table includes data for structurally related compounds to provide context for potential activity, as direct data for this compound is not available.

Lysine (B10760008) acetyltransferases (KATs) are a family of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins. nih.gov The dysregulation of KAT activity is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. acs.org

A thorough review of the scientific literature reveals no direct evidence to suggest that this compound or its close analogs are inhibitors of lysine acetyltransferases. The classes of compounds that have been identified as KAT inhibitors, such as natural products like curcumin (B1669340) and anacardic acid, and various synthetic small molecules, possess distinct structural scaffolds that are not characteristic of phenylacetic acid derivatives. acs.orgkoreascience.kr Current research on KAT inhibitors is focused on developing compounds that mimic the bisubstrate nature of the enzymatic reaction or target specific binding pockets within the catalytic domain, and phenylacetic acids have not emerged as a promising class in this area. activemotif.com

Potential Biological Targets and Mechanisms of Action

The precise biological targets and the specific mechanisms of action for this compound and its related analogs remain largely uncharacterized in the scientific literature. Research into a series of aryl acetamide triazolopyridazines, for which this compound serves as a key structural component, has indicated potent biological effects, particularly against the parasite Cryptosporidium. However, the exact molecular interactions leading to this activity are currently unknown.

The structure-activity relationship (SAR) studies conducted on these compounds are, therefore, phenotypic. This means the observed biological outcomes are a composite of multiple factors rather than a result of interaction with a single, defined target. These factors can include the compound's ability to inhibit one or more parasitic enzymes, its permeability across cellular and parasitic membranes, its susceptibility to active transport or efflux pumps, and variations in its local concentration at potential sites of action.

Despite the unknown target, SAR studies have revealed critical insights. A noteworthy finding is the significant role of the fluorine atom's position on the phenyl ring in determining the compound's potency. The presence of a fluorine atom at the 4-position of the phenylacetic acid moiety has been shown to dramatically enhance efficacy. This suggests that the 4-fluoro substituent is crucial for the compound's interaction with its yet-to-be-identified biological target or for optimizing its pharmacokinetic properties to reach that target.

Cellular and In Vitro Activity Assessments (e.g., EC50 determination)

The in vitro activity of this compound and its analogs has been primarily evaluated through phenotypic assays measuring their inhibitory effect on the growth of Cryptosporidium parvum. These assessments have yielded half-maximal effective concentration (EC50) values, which quantify the concentration of a compound required to inhibit 50% of the biological activity.

Structure-activity relationship studies have demonstrated that substitutions on the phenyl ring significantly influence the anti-cryptosporidial potency. For instance, the addition of a fluorine atom at the 4-position of the phenyl ring leads to a substantial increase in potency. The compound this compound (referred to as analog 61 in some studies) exhibits a potent EC50 value of 0.35 µM.

The enhancement of potency by the 4-fluoro group is a recurring theme. When compared to the unsubstituted phenyl analog (11 ), which has an EC50 of 22 µM, the addition of a fluorine at the 4-position (18 ) increases potency over 18-fold to 1.2 µM. Similarly, the 3-methyl analog (22 ) has an EC50 of 12 µM, but the addition of a 4-fluoro group to create this compound (61 ) results in a dramatic 34-fold increase in potency.

Below is an interactive data table summarizing the EC50 values for this compound and several of its key analogs against Cryptosporidium parvum.

| Compound/Analog Name | Phenyl Ring Substitutions | EC50 (µM) |

| Phenylacetic acid analog 11 | Unsubstituted | 22 |

| 4-Fluorophenylacetic acid analog 18 | 4-Fluoro | 1.2 |

| 3-Methylphenylacetic acid analog 22 | 3-Methyl | 12 |

| This compound analog 61 | 4-Fluoro, 3-Methyl | 0.35 |

| 3-Cyano analog 27 | 3-Cyano | 38 |

| 4-Fluoro-3-cyano analog 48 | 4-Fluoro, 3-Cyano | 2.1 |

| 3,5-Dichloro analog 75 | 3,5-Dichloro | 1.2 |

| 3,5-Difluoro analog 77 | 3,5-Difluoro | 6.0 |

| 3,4,5-Trifluoro analog 80 | 3,4,5-Trifluoro | 1.2 |

Data sourced from structure-activity relationship studies against Cryptosporidium parvum.

Metabolic Pathways and Biotransformation Studies

Direct and specific studies on the metabolic pathways and biotransformation of this compound are not extensively detailed in the available literature. However, insights can be drawn from research on its structural analogs, including phenylacetic acid (PAA) and other substituted forms. The metabolism of such compounds can occur through various routes, particularly in microorganisms, which are often used as models for biotransformation processes. These processes can include hydroxylation, decarboxylation, and conjugation.

The degradation of phenylacetic acids has been studied in bacteria. For example, in Acinetobacter baumannii, phenylacetic acid is degraded via the paa operon, which encodes the enzymes necessary for its catabolism. This pathway involves the activation of PAA to PAA-coenzyme A (PAA-CoA), followed by a series of enzymatic steps including ring epoxidation. Studies using 4-fluorophenylacetic acid (4F-PAA) have shown that it can also interact with this pathway, inducing the expression of the paa operon. This suggests that the core degradation machinery for PAA in some bacteria can recognize and process fluorinated analogs.

In other bacteria like Pseudomonas acidovorans, the degradation of hydroxylated analogs such as 4-hydroxyphenylacetate (B1229458) proceeds through intermediates like homogentisate (B1232598) and maleylacetoacetate, a pathway initiated by hydroxylation of the aromatic ring. It is plausible that this compound could be similarly targeted by microbial hydroxylase enzymes as an initial step in its degradation, potentially leading to defluorination or the formation of hydroxylated metabolites.

There is no specific information identifying the metabolites of this compound. However, based on the metabolism of the parent compound, phenylacetic acid (PAA), in various biological systems, several types of metabolites could potentially be formed.

In plants and microorganisms, PAA is known to undergo conjugation with amino acids and glucose. This process is a common detoxification route. Potential metabolites could therefore include conjugates such as:

Phenylacetyl-amino acids (e.g., PAA-aspartate, PAA-glutamate)

Phenylacetyl-glucose esters

Furthermore, if the compound undergoes degradation pathways similar to those for PAA, initial catabolic steps could yield hydroxylated versions of the molecule as intermediates before the aromatic ring is cleaved. For an analog like 3-methylphenylacetic acid, it is recognized as a secondary metabolite in some contexts, arising from the metabolism of other compounds. This indicates that phenylacetic acid derivatives can be both substrates for and products of broader metabolic networks.

Without direct experimental evidence, the precise metabolites of this compound remain speculative but would likely involve modifications to the carboxylic acid side chain or the aromatic ring, guided by enzymatic pathways known to act on structurally related molecules.

Applications and Advanced Research Directions for 4 Fluoro 3 Methylphenylacetic Acid

Utilization as a Key Intermediate in Organic Synthesis

4-Fluoro-3-methylphenylacetic acid is a functionalized aromatic carboxylic acid that serves as a valuable precursor in the synthesis of more complex molecular architectures. sigmaaldrich.com Its structure, featuring a reactive carboxylic acid group, a fluorinated phenyl ring, and a methyl substituent, allows for a variety of chemical transformations, making it an important component in the chemist's toolbox for creating novel compounds. chemicalbook.com

Synthesis of Dyes and Fine Chemicals

The synthesis of azo dyes, a major class of industrial colorants, often involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. unb.canih.gov While direct use of this compound in dye synthesis is not prominently documented, its aniline (B41778) precursors, such as 3-methyl-4-fluoroaniline and 3-fluoro-4-methylaniline, are explicitly mentioned in the preparation of fluorinated azo dyes. google.com These anilines can be synthesized from or converted into phenylacetic acid derivatives, highlighting the potential of this compound to serve as a key scaffold in the production of specialized, high-performance dyes where the fluorine substituent can enhance properties like brightness and stability. google.com

The general process for creating these dyes involves a two-step reaction:

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and HCl) at low temperatures (0–5 °C) to form a diazonium salt.

Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline, to form the N=N azo linkage that characterizes these dyes. nih.gov

The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications, including pharmaceuticals, agrochemicals, and specialty polymers. The structural motifs present in this compound make it an ideal starting material for the synthesis of various fine chemicals.

Precursor for Advanced Organic Building Blocks

In organic synthesis, "building blocks" are relatively simple molecules that can be combined to create larger, more complex structures. sigmaaldrich.com this compound is itself a valuable building block, and it can be chemically modified to produce a range of other advanced intermediates. fishersci.fi For example, fluorinated acyl-Meldrum's acid derivatives, which are versatile fluorinated building blocks, can be synthesized from related phenacyl Meldrum's acid substrates. worktribe.comworktribe.com These intermediates can then be transformed in single-step procedures into a variety of valuable compounds, including:

Fluoro-acetophenones

Fluoro-1,3-ketoesters

Fluoro-1,3-diketones

Fluoro-pyran-4-ones worktribe.comworktribe.com

The presence of the carboxylic acid function allows for standard transformations such as esterification, amidation, and reduction to an alcohol, while the aromatic ring can undergo further substitution reactions. This versatility allows for the generation of a library of derivatives with tailored properties for specific applications in medicinal chemistry and materials science. mdpi.com

Pharmaceutical Research and Development

The introduction of fluorine into drug candidates can significantly improve their pharmacological profile. Phenylacetic acid derivatives, in general, are found in numerous biologically active compounds. The specific substitution pattern of this compound makes it an attractive starting point for the discovery of new therapeutic agents.

Development of Active Pharmaceutical Ingredients (APIs)

An Active Pharmaceutical Ingredient (API) is the biologically active component of a drug product. This compound and its isomers serve as precursors for various APIs. For instance, the cathinone (B1664624) derivative 4-fluoro-3-methyl-α-Pyrrolidinovalerophenone is categorized as an analytical reference standard, indicating its relevance in the synthesis of new psychoactive substances and related pharmaceutical research. caymanchem.com

Furthermore, research into treatments for parasitic infections has highlighted the importance of the fluoro-methyl-phenylacetic acid scaffold. In structure-activity relationship studies of aryl acetamide (B32628) triazolopyridazines against the parasite Cryptosporidium, the inclusion of a 4-fluoro substituent in combination with a 3-methyl group was shown to dramatically enhance potency. This underscores the critical role of this specific substitution pattern in designing effective APIs.

Prodrug Design and Metabolism Research

A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. This strategy is often used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The carboxylic acid group of this compound is an ideal handle for prodrug design, for example, through esterification to enhance lipophilicity and improve cell membrane permeability.

Metabolism research investigates how chemical compounds are transformed by enzymes in the body. Studies on related compounds, such as 4-hydroxy-3-methylphenylacetic acid, show that they are substrates for enzymes like 4-hydroxyphenylacetate (B1229458) 1-monooxygenase. nih.gov This enzyme hydroxylates the aromatic ring, a common metabolic pathway for such compounds. nih.gov Understanding the metabolism of this compound and its derivatives is crucial for developing safe and effective drugs, as metabolites may have their own biological activity or toxicity. The metabolism of similar compounds like 3-hydroxyphenylacetic acid is also well-documented, often involving pathways related to amino acid metabolism.

Radiotracer Development for Molecular Imaging (e.g., PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that uses radiotracers—biologically active molecules labeled with a positron-emitting radionuclide—to visualize and measure physiological processes in the body. mdpi.com Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET imaging due to its favorable half-life (109.7 minutes) and low positron energy, which allows for high-resolution images. mdpi.comnih.gov

Molecules containing a fluorine atom are prime candidates for the development of ¹⁸F-labeled radiotracers. The synthesis of these tracers can be achieved through nucleophilic substitution, where a precursor molecule is reacted with [¹⁸F]fluoride. nih.gov Although the direct radiolabeling of this compound has not been specifically detailed in widespread literature, its structure is highly amenable to such modifications. For example, related fluorinated amino acids and other compounds with fluorobenzyl groups have been successfully labeled with ¹⁸F and are used for tumor imaging in oncology. nih.gov The development of ¹⁸F-labeled tracers often involves complex synthesis, but newer methods, such as those using silicon-fluoride acceptor (SiFA) building blocks, are simplifying the process, making it easier to label peptides and other biomolecules. youtube.com Given the interest in fluorinated compounds for pharmaceutical applications, this compound represents a promising platform for creating novel PET tracers for diagnosing and monitoring a variety of diseases.

Anticancer and Anti-inflammatory Drug Research

Phenylacetic acid derivatives and their analogues are a focal point in medicinal chemistry due to their potential as therapeutic agents. Research has demonstrated that compounds containing the phenylacetic acid scaffold possess anti-proliferative and differentiating effects on various human cancer cell lines, including leukemias, prostate carcinomas, and breast carcinomas. nih.gov The introduction of a fluorine atom into a molecule can significantly alter its biological activity, and as such, fluorinated compounds are of great interest in drug design.

While direct studies on this compound are not extensively documented in publicly available research, the investigation of structurally similar molecules provides a strong rationale for its potential in anticancer and anti-inflammatory research. For instance, derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have been synthesized and shown to act as potent anticancer agents, particularly against prostate carcinoma cell lines. nih.gov Similarly, research into 1-(4-fluorophenoxyacetyl)-4-substituted thiosemicarbazide (B42300) derivatives has shown promising activity against the LNCaP prostate cancer cell line. mdpi.com These findings underscore the importance of the fluorophenyl moiety in designing new anticancer drugs. mdpi.com

In the realm of anti-inflammatory research, the focus is often on inhibiting enzymes like cyclooxygenases (COX) or microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.govmdpi.com Docking studies have revealed that compounds containing fluoro- and methyl- groups can exhibit strong inhibitory activity against key inflammation-related enzymes. nih.gov The development of selective inhibitors is crucial to minimize the gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com Given its structure, this compound is a candidate for synthesis and evaluation as a selective inhibitor in the search for safer anti-inflammatory treatments. nih.govmdpi.com

Table 1: Research Findings for Structurally Related Compounds

| Compound Class | Research Focus | Key Findings | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | Anticancer | Potent activity against prostate carcinoma (PC3) cell line. | nih.gov |

| 1-(4-Fluorophenoxyacetyl)-thiosemicarbazide Derivatives | Anticancer | Showed activity against LNCaP prostate cancer cell line; proposed mechanism via topoisomerase IIα inhibition. | mdpi.com |

| Fluoro-substituted Benzoic Acid Derivatives | Anti-inflammatory | Demonstrated potential as selective mPGES-1 inhibitors in docking studies, suggesting a path to drugs with fewer side effects. | nih.gov |

| 3-Fluoro-β-lactam analogues | Anticancer | Exhibited potent antiproliferative activity against MCF-7 human breast cancer cells. | mdpi.com |

Research in Neurological and Gastrointestinal Disorders

The therapeutic potential of acetic acid derivatives may extend to neurological and gastrointestinal (GI) disorders. Research on related compounds, such as Indole-3-Acetic Acid (IAA), has shown protective effects against chemically-induced liver injury by reducing oxidative stress, inflammation, and apoptosis. mdpi.com This is particularly relevant as liver and GI toxicity are significant concerns with many long-term medications. mdpi.com

A major challenge in the development of anti-inflammatory drugs, which includes many phenylacetic acid derivatives, is mitigating the risk of gastrointestinal complications like stomach ulcers and bleeding. mdpi.com Research is therefore directed towards creating compounds with high selectivity for inflammatory targets (like COX-2) to spare the protective functions in the gut. mdpi.com The structural attributes of this compound make it a candidate for studies aiming to develop anti-inflammatory agents with an improved GI safety profile.

While direct research linking this compound to specific neurological disorders is limited, the broader class of phenylacetic acid derivatives has been explored. For example, 2-[(3,5-diphenyl)phenyl]acetic acid and its derivatives have been proposed as candidates for the treatment of Alzheimer's disease. researchgate.net This suggests that future research could explore the potential of this compound and its analogues in neuroprotective strategies.

Agrochemical Research

In agrochemical science, compounds that can influence plant growth and development are of high value. Some phenylacetic acid derivatives are structurally similar to natural plant hormones known as auxins, such as indole-3-acetic acid. These auxins are fundamental to various processes including cell division, elongation, and differentiation.

The analysis of plant growth promoters (PGPs) is a critical area of agrochemical research, often requiring sophisticated analytical methods to monitor their presence in food commodities. rsc.org While this compound is not a commonly cited agrochemical, its structural similarity to endogenous plant regulators suggests a potential application. It could be investigated as a synthetic auxin, herbicide, or as a building block for more complex pesticidal compounds. The presence of the fluoro-methyl phenyl group could influence its uptake, transport, and metabolic stability within plants, potentially offering advantages over existing agrochemicals.

Advanced Materials Science Applications

Nonlinear Optical (NLO) Materials Research

Organic materials are at the forefront of research for advanced applications in photonics and optoelectronics due to their potential for high nonlinear optical (NLO) efficiency and rapid response times. tcichemicals.com These properties are crucial for technologies like high-speed information processing, optical communications, and data storage. tcichemicals.comrsc.org The NLO response in organic molecules arises from the movement of delocalized π-electrons within their structure when subjected to an intense electric field from a laser. tcichemicals.com

Theoretical and experimental studies have shown that modifying organic molecules with strong electron-donating and electron-accepting groups can significantly enhance their NLO properties. Research using Density Functional Theory (DFT) has demonstrated that the substitution of fluorine atoms onto aromatic ring systems can lead to a remarkable increase in the second-order NLO response. jmcs.org.mx Specifically, the incorporation of an electron-accepting fluorine atom can enhance the charge-transfer characteristics within the molecule, which is a key factor for a large NLO effect. jmcs.org.mx

Given these principles, this compound, with its fluorinated aromatic ring, presents itself as a molecule of interest for NLO materials research. Its structure provides a basic framework that could be further functionalized to create advanced NLO materials with potential applications in next-generation optical devices.

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS/MS)

The accurate detection and quantification of this compound in various matrices, such as biological fluids or environmental samples, necessitates highly sensitive and specific analytical methods. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose. rsc.orgnih.gov

A typical HPLC-MS/MS method for a phenylacetic acid derivative would involve several key steps. Sample preparation is critical and might involve protein precipitation with a solvent like methanol (B129727) for biological samples, or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for complex matrices like food or soil. rsc.orgmdpi.com

Chromatographic separation would be achieved on a reversed-phase column (e.g., a C18 column). researchgate.net The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or acetic acid to improve peak shape and ionization efficiency. rsc.orgnih.gov

Detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. mdpi.com For this compound, ionization could be achieved using electrospray ionization (ESI) in negative mode, which is common for carboxylic acids, to form the [M-H]⁻ precursor ion. mdpi.com However, modern instruments allow for rapid polarity switching, enabling the detection of different compound classes in a single run. rsc.org To enhance sensitivity for carboxylic acids, derivatization techniques can be employed. These methods convert the carboxylic acid into a derivative that ionizes more efficiently, sometimes leading to a significant increase in detection sensitivity. researchgate.netnih.gov

Table 2: Illustrative HPLC-MS/MS Parameters for Analysis

| Parameter | Setting | Purpose | Reference |

|---|---|---|---|

| HPLC System | |||

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Separation based on hydrophobicity. | researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. | nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution. | nih.gov |

| Flow Rate | 0.2 - 0.4 mL/min | Controls retention time and separation efficiency. | |

| MS/MS System | |||

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Generates ions for mass analysis; negative mode is suitable for acids. | mdpi.com |

| Spray Voltage | -3.5 kV | Optimizes the formation of ions in the ESI source. | rsc.org |

| Capillary Temp. | 275 - 350 °C | Aids in desolvation of the analyte ions. | rsc.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. | mdpi.com |

| Precursor Ion ([M-H]⁻) | m/z 167.1 | The deprotonated molecular ion of this compound. | |

| Product Ions | Hypothetical fragments for quantification and confirmation. | Specific fragments generated from the precursor ion used for identification. |

Future Research Perspectives and Challenges

The unique substitution pattern of this compound, featuring both a fluorine atom and a methyl group on the phenyl ring, presents a compelling scaffold for further scientific investigation. The interplay of these functional groups offers opportunities to fine-tune properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. However, realizing the full potential of this compound requires addressing several key research challenges.

Exploration of Novel Synthetic Pathways

The development of efficient, scalable, and sustainable synthetic routes is paramount for the broader application of this compound and its derivatives. While classical organic synthesis methods can be employed, future research is likely to focus on more innovative approaches.

One promising avenue is the exploration of biocatalysis . The use of enzymes in organic synthesis offers high selectivity under mild reaction conditions, presenting an environmentally friendly alternative to traditional chemical catalysis. nih.gov For instance, the asymmetric synthesis of chiral amines from ketones has been successfully achieved on an industrial scale using engineered transaminases, highlighting the potential of biocatalysis in producing enantiomerically pure pharmaceuticals. researchgate.net Future work could focus on identifying or engineering enzymes, such as cytochrome P450 monooxygenases or hydratases, capable of regioselectively hydroxylating or performing other modifications on the this compound scaffold. nih.gov The direct enzymatic amination of a precursor ketone could also be a viable route to chiral derivatives. researchgate.net

Another area of exploration is the use of photoredox catalysis . This method utilizes visible light to drive chemical reactions, offering a sustainable and powerful tool for synthesis. umich.edu The development of photoredox-catalyzed methods for the functionalization of the phenyl ring or the acetic acid side chain could provide novel and efficient pathways to a diverse range of derivatives.

Furthermore, leveraging fluorinated building blocks in a more strategic manner can streamline synthetic efforts. The synthesis of complex fluorinated molecules often relies on the use of pre-functionalized starting materials. nih.gov Research into the efficient, multigram-scale synthesis of key intermediates, such as 4-fluoro-3-methylacetophenone, is crucial for the widespread availability of this compound for further derivatization. nih.gov

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes (e.g., transaminases, monooxygenases) for specific transformations. |

| Photoredox Catalysis | Sustainable, driven by visible light, enables unique chemical transformations. | Development of methods for C-H functionalization and other modifications of the core structure. |

| Fluorinated Building Blocks | Streamlined synthesis of complex derivatives. | Efficient and scalable synthesis of key precursors like 4-fluoro-3-methylacetophenone. |

In-depth Mechanistic Studies of Biological Interactions

Understanding how the fluorine and methyl substituents of this compound influence its interaction with biological targets at a molecular level is critical for rational drug design. The presence of fluorine can significantly impact a molecule's properties, including its acidity, lipophilicity, and metabolic stability, all of which affect its pharmacokinetic and pharmacodynamic profile. ossila.com

A key research direction is the use of structure-activity relationship (SAR) studies . A notable example is the investigation of aryl acetamide triazolopyridazines as potential inhibitors of Cryptosporidium, a protozoan parasite. In this study, the synthesis of 2-(3-fluoro-4-methylphenyl)acetic acid was a key step. The resulting analog, which incorporated the 4-fluoro-3-methylphenyl moiety, demonstrated a dramatic increase in potency compared to the unsubstituted phenyl analog. nih.gov Specifically, the addition of a fluorine atom at the 4-position of a 3-methyl substituted compound resulted in a 34-fold increase in potency. nih.gov This highlights the profound effect that the specific placement of a fluorine atom can have on biological activity.

Future research should employ a combination of experimental and computational methods to dissect these interactions. Molecular docking studies can provide insights into the plausible binding modes and key interactions of this compound derivatives with their target proteins. nih.gov For example, in the study of efflux pump inhibitors, molecular docking helped to identify the binding site and key interactions of a pyrrole (B145914) derivative with human P-glycoprotein and Staphylococcus aureus NorA efflux pump. nih.gov Similar computational approaches can be applied to understand how the 4-fluoro and 3-methyl groups of this compound contribute to binding affinity and selectivity.

Furthermore, in-depth studies on the metabolism of this compound are necessary. The fluorine atom can block sites of metabolism, leading to increased metabolic stability and a longer half-life. Understanding the metabolic pathways and identifying any potential metabolites is crucial for the development of safe and effective therapeutic agents.

Development of New Applications and Derivations

The versatility of the this compound scaffold makes it an attractive starting point for the development of new therapeutic agents and other functional molecules. Phenylacetic acid derivatives, in general, have a broad range of biological activities and are found in numerous approved drugs. chemimpex.com

A significant area of opportunity lies in the development of novel drug candidates . The demonstrated potency enhancement by the 4-fluoro-3-methylphenyl group in the context of anti-cryptosporidial agents suggests that this moiety could be beneficial in other therapeutic areas. nih.gov For instance, phenylacetic acid derivatives have been investigated as anti-inflammatory agents, and the unique electronic properties of the fluoro- and methyl-substituted ring could be exploited to develop more potent and selective modulators of inflammatory pathways. chemimpex.com

Furthermore, the principles of diversity-oriented synthesis can be applied to generate libraries of novel compounds based on the this compound core. mdpi.com By systematically introducing a variety of functional groups and structural motifs, researchers can explore a wide chemical space and identify compounds with new and interesting biological profiles.

The table below summarizes potential research directions for new applications and derivations:

| Research Direction | Rationale | Potential Outcomes |

| Novel Drug Candidates | The 4-fluoro-3-methylphenyl moiety has been shown to enhance biological potency. nih.gov | Development of new anti-infective, anti-inflammatory, or other therapeutic agents. |

| Bioisosteric Replacement | To improve pharmacokinetic and pharmacodynamic properties. thieme.de | Derivatives with improved metabolic stability, solubility, or target affinity. |

| Diversity-Oriented Synthesis | To explore a broad chemical space and identify novel biological activities. mdpi.com | Discovery of compounds with new therapeutic applications. |

常见问题

Q. What are the optimal synthetic routes for 4-Fluoro-3-methylphenylacetic acid, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, acetophenone derivatives (e.g., 4-Fluoro-3-methylacetophenone) can undergo nucleophilic substitution or hydrolysis to yield the target compound. Reaction temperature (e.g., 80–120°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst choice (e.g., Lewis acids like AlCl₃) critically affect regioselectivity and yield. Custom synthesis protocols often prioritize inert atmospheres to prevent side reactions .

Q. Which purification methods are most effective for isolating this compound from reaction mixtures?

Recrystallization using ethanol/water mixtures or toluene is common for removing unreacted precursors. For higher purity (>95%), reverse-phase HPLC (e.g., LiChrosorb® RP-8 columns) effectively separates structurally similar byproducts . Confirm purity via melting point analysis (if crystalline) or TLC with UV detection.

Q. How should researchers characterize this compound spectroscopically?

Use a combination of:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and the acetic acid moiety (δ 3.6–3.8 ppm for CH₂ and δ 12–13 ppm for COOH) .

- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- High-resolution MS : Verify molecular weight (theoretical: 168.16 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What factors influence the stability of this compound under varying experimental conditions?

The compound is hygroscopic and degrades in the presence of strong acids/bases or oxidizing agents. Store at –20°C in airtight containers with desiccants. Thermal stability tests (TGA/DSC) show decomposition above 200°C, but prolonged exposure to moisture accelerates hydrolysis of the acetic acid group .

Q. How can researchers investigate the environmental degradation pathways of this compound?

Conduct accelerated degradation studies using UV irradiation or ozonation. Monitor intermediates via LC-MS/MS (e.g., Thermo Scientific Q Exactive™) to identify fluorinated byproducts. Note that existing ecological toxicity data are limited, requiring OECD 301B biodegradability testing .

Q. What computational approaches are suitable for predicting the bioactivity of this compound?

Perform molecular docking (AutoDock Vina) to assess interactions with targets like cyclooxygenase-2 (COX-2) or GABA receptors. DFT calculations (Gaussian 09) can model fluorine’s electron-withdrawing effects on aromatic ring reactivity, which may enhance binding affinity in drug design .

Q. How do analytical challenges arise when quantifying trace levels of this compound in biological matrices?

Fluorinated analogs often co-elute with endogenous metabolites in LC-MS. Mitigate matrix effects using isotopically labeled internal standards (e.g., ⁴²K-4-Fluoro-3-methylphenylacetic acid) and optimize mobile phase gradients (acetonitrile/0.1% formic acid) for baseline separation .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated phenylacetic acids?

Discrepancies may stem from impurities (e.g., residual solvents) or assay conditions. Validate findings via:

- Dose-response curves (IC₅₀ comparisons across studies).

- Orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).

- Batch-to-batch purity checks using qNMR .

Methodological Guidance

Q. How to design a stability-indicating assay for this compound in long-term pharmacological studies?

- Sample Prep : Use acidified methanol (pH 2.5) to minimize degradation during extraction.

- Analytical Method : UPLC-PDA with a C18 column (2.6 µm, 100 Å), isocratic elution (60:40 methanol/water).

- Forced Degradation : Expose to 0.1M HCl/NaOH, H₂O₂ (3%), and UV light (254 nm) to validate method robustness .

Q. What protocols ensure reliable detection of fluorinated metabolites in in vitro assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。